molecular formula C19H18BrN3O2S B2852829 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide CAS No. 391228-09-4

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

Cat. No. B2852829
CAS RN: 391228-09-4
M. Wt: 432.34
InChI Key: HTMMLYDLJSPQBP-UHFFFAOYSA-N
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Description

“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Scientific Research Applications

Antimicrobial Agents

The compound has shown promise in the development of novel antimicrobial agents, particularly against Gram-positive pathogens . It has been tested for antimicrobial action against bacterial and fungal strains, showing potential to fight biofilm-associated infections, especially those caused by Enterococcus faecium .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant activity. The assays used include DPPH, ABTS, and ferric reducing power assays, which have indicated that it possesses a significant antioxidant effect .

Alternative Toxicity Testing

The toxicity of the compound has been assessed using alternative methods, such as testing on freshwater cladoceran Daphnia magna Straus . These studies are crucial for determining the safety profile of the compound for further development .

Drug Design and Synthesis

The compound’s structure allows for its use in drug design and synthesis. It belongs to chemotypes such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, which are important scaffolds in medicinal chemistry .

In Silico Studies for Antimicrobial Effect and Toxicity

In silico studies have been performed to predict the potential antimicrobial effect and toxicity of the compound. These computational analyses are essential for guiding further experimental research and reducing the need for extensive in vivo testing .

Anticancer Activity

The compound’s analogs have been synthesized and characterized for their anticancer activity. Molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction are part of the comprehensive approach to evaluating their potential as anticancer agents .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . Therefore, future research could focus on further exploring the therapeutic potential of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide” and similar compounds, particularly in the context of antitumor agents .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMLYDLJSPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

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